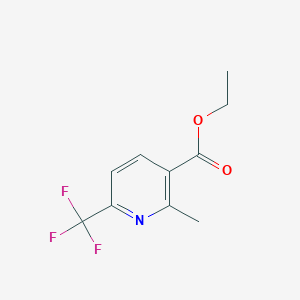

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

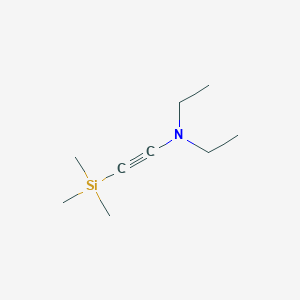

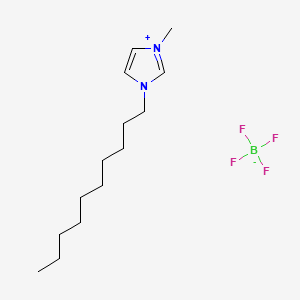

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C10H10F3NO2 . It has a molecular weight of 233.19 g/mol . The compound is liquid at room temperature .

Synthesis Analysis

While specific synthesis methods for Ethyl 2-methyl-6-(trifluoromethyl)nicotinate were not found in the search results, there are related studies on the synthesis of similar compounds. For instance, an efficient synthesis and characterization of amine and amide derivatives of Ethyl 6-(trifluoromethyl)nicotinate have been reported .Molecular Structure Analysis

The InChI code for Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is 1S/C10H10F3NO2/c1-3-16-9(15)7-4-5-8(10(11,12)13)14-6(7)2/h4-5H,3H2,1-2H3 . Its canonical SMILES is CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C .Physical And Chemical Properties Analysis

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate has a boiling point of 229°C at 760 mmHg . It has a topological polar surface area of 39.2 Ų and a complexity of 255 . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 3 rotatable bonds .Applications De Recherche Scientifique

Synthesis of Complex Molecules

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate and its derivatives have been utilized in the synthesis of complex organic molecules. For instance, its use as an intermediate in the synthesis of certain 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones has been highlighted. This indicates its role in facilitating the production of specific naphthyridine derivatives, showcasing its utility in creating intricate molecular structures (Eichler, Rooney, & Williams, 1976).

Development of Anti-infective Agents

The compound has been mentioned as a key intermediate in the synthesis of novel anti-infective agents, suggesting its importance in medicinal chemistry. The development of a safe and economical synthesis process for a closely related compound, methyl 6-chloro-5-(trifluoromethyl)nicotinate, highlights the industrial and pharmaceutical relevance of these compounds (Mulder et al., 2013).

Retinoprotective Effects

A specific derivative, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, has been evaluated pharmacologically for its retinoprotective effects in a rat model of retinal ischemia–reperfusion. This study demonstrates its potential in improving retinal microcirculation and resistance to ischemia, providing insights into its therapeutic applications in ocular health (Peresypkina et al., 2020).

Antibacterial Activity

A series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, synthesized from amines related to ethyl 2-methyl-6-(trifluoromethyl)nicotinate, have shown notable antibacterial activity. This points to the compound's role in the development of new antibacterial agents and highlights its significance in addressing microbial resistance challenges (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).

Analytical Chemistry Applications

The compound and its derivatives have been subjects in analytical chemistry, specifically in studies involving densitometry and thin-layer chromatography (TLC). These studies aim to evaluate the separation effects of nicotinic acid derivatives, showcasing the compound's importance in analytical methods and pharmaceutical quality control (Pyka & Klimczok, 2007).

Crystallography Studies

Studies in crystallography have examined compounds like ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate, focusing on their molecular conformations and crystal structures. Such research provides deep insights into the molecular properties and potential applications of these compounds in various fields, including materials science (Cobo, Glidewell, Low, & Orozco, 2008).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-3-16-9(15)7-4-5-8(10(11,12)13)14-6(7)2/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUMOTRXCZMICA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468682 |

Source

|

| Record name | Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | |

CAS RN |

380355-65-7 |

Source

|

| Record name | Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

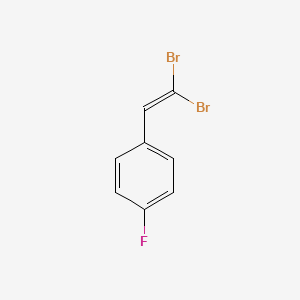

![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1354208.png)